1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYITOJINGIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoyl intermediate, followed by the introduction of the ethylsulfanyl group. The final step involves the sulfonylation of the piperidine ring under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine involves its interaction with specific molecular targets. The ethylsulfanyl and methanesulfonyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Based Comparison
The compound’s ethylsulfanyl-benzoyl and methanesulfonyl-piperidine groups differentiate it from related piperidine derivatives. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Key Observations :
Physicochemical Properties
While experimental data for the target compound are absent, trends from analogs suggest:
Table 2: Inferred Physicochemical Properties
Biological Activity
1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine can be described by its IUPAC name, which reflects its complex structure involving a piperidine ring and various functional groups. The presence of an ethylsulfanyl group and a methanesulfonyl moiety contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Recent studies have indicated that 1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary research suggests efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth and inducing apoptosis.
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
Several case studies have explored the pharmacological properties of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential use in treating bacterial infections.
-
Case Study on Anticancer Effects :
- In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
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Pharmacokinetic Analysis :
- A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Results indicated favorable bioavailability and a half-life suitable for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
